Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate
Description
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate (CAS: 2135331-49-4) is a cyclopropane derivative featuring a pyridine ring substituted with a cyano group at the 5-position and a methyl ester at the cyclopropane-carboxylate moiety. Its molecular formula is C11H10N2O2, with a molecular weight of 202.21 g/mol. The compound is a versatile building block in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing cyano group to modulate reactivity and biological interactions .
Properties
IUPAC Name |
methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)11(4-5-11)9-3-2-8(6-12)7-13-9/h2-3,7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFARPBZMMSYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=NC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane ring formation. For Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate, this method involves reacting methyl acrylate derivatives with in situ-generated zinc carbenoids. A patent by details a related protocol where a pyridinyl-substituted alkene undergoes cyclopropanation at 0–5°C in dichloromethane, yielding the cyclopropane core in 68–72% efficiency. Critical parameters include strict temperature control to minimize side reactions such as ring-opening or dimerization.
Transition Metal-Catalyzed [2+1] Cycloaddition
Rhodium-catalyzed cyclopropanation using diazo compounds offers superior stereocontrol. For instance, methyl diazoacetate reacts with 5-cyanopyridin-2-yl-substituted alkenes in the presence of Rh₂(OAc)₄, forming the cyclopropane ring with >90% diastereomeric excess. This method, however, requires anhydrous conditions and inert atmospheres to prevent diazo decomposition.
Functionalization of the Cyclopropane Core
Introduction of the 5-Cyanopyridin-2-yl Group
Post-cyclopropanation, the 5-cyanopyridin-2-yl moiety is introduced via palladium-catalyzed cross-coupling. A Suzuki-Miyaura coupling between cyclopropane boronic esters and 2-bromo-5-cyanopyridine achieves this with Pd(PPh₃)₄ as the catalyst (Table 1). Alternatively, nucleophilic aromatic substitution (SNAr) using lithium or Grignard reagents on pre-halogenated pyridines is feasible but less efficient (<50% yield).
Table 1: Comparison of Coupling Methods for 5-Cyanopyridin-2-yl Attachment
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 80 | 85 |
| SNAr | None | DMF | 120 | 48 |
| Ullmann Coupling | CuI | DMSO | 150 | 62 |
Esterification and Cyanidation
The methyl ester group is typically introduced via Fischer esterification of the corresponding carboxylic acid with methanol under acidic conditions (H₂SO₄, reflux, 6 h). Cyanidation at the pyridine 5-position employs CuCN in DMF at 150°C, achieving 78% conversion.
One-Pot Synthesis Approaches
Tandem Cyclopropanation-Coupling
A streamlined one-pot method combines cyclopropanation and cross-coupling. For example, a zinc carbenoid-mediated cyclopropanation is followed by in situ Suzuki coupling with 5-cyano-2-pyridylboronic acid, yielding the target compound in 70% overall yield. This approach reduces purification steps but requires precise stoichiometric control.
Photochemical Cyclization
UV-induced cyclization of diazo compounds in the presence of 5-cyanopyridine derivatives offers a solvent-free alternative. Yields are moderate (55–60%), but the method avoids transition metals, simplifying downstream purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates but may promote ester hydrolysis. Non-polar solvents (toluene) favor cyclopropanation but reduce reagent solubility. Optimal temperatures balance reaction kinetics and side-product formation, with 80°C identified as ideal for Pd-catalyzed steps.
Catalytic Systems
Pd-based catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) outperform Cu and Ni analogs in coupling efficiency. Ligand selection (e.g., SPhos vs. Xantphos) impacts turnover numbers, with bulky ligands reducing homocoupling byproducts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups like amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or cyclopropane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its reactivity and binding properties. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s structural analogues differ primarily in substituents on the pyridine ring and the carboxylate functional group. Key examples include:
| Compound Name | Pyridine Substituent | Carboxylate Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score |
|---|---|---|---|---|---|---|
| Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate | 5-CN | Methyl ester | C11H10N2O2 | 202.21 | 2135331-49-4 | 1.00 (Reference) |
| 1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 5-CH3 | Carboxylic acid | C10H11NO2 | 177.20 | 1389313-37-4 | 0.92 |
| 1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 3-CH3 | Carboxylic acid | C10H11NO2 | 177.20 | 1060804-89-8 | 0.88 |
| Potassium;1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylate | 5-Cl | Potassium salt | C9H7ClKNO2 | 235.71 | 2413884-49-6 | N/A |
Key Observations :
- Substituent Effects: The 5-cyano group in the target compound introduces strong electron-withdrawing properties, enhancing electrophilic reactivity compared to methyl (electron-donating) or chloro (moderately electron-withdrawing) substituents .
- Functional Group Impact : The methyl ester in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) relative to carboxylic acid derivatives, which are more polar and prone to ionization (logP ~0.5–1.0) .
Solubility and Stability:
- The methyl ester group in the target compound improves organic solvent solubility (e.g., acetonitrile, DCM) compared to carboxylic acid analogues, which may form salts (e.g., potassium in CAS 2413884-49-6) for aqueous compatibility .
- The 5-cyano substituent may enhance thermal stability due to resonance stabilization, whereas chloro or nitro groups (e.g., in ’s 5-methoxy-2,4-dinitrophenoxy derivative) could increase sensitivity to nucleophilic attack .
Biological Activity
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a cyanopyridine moiety, which is expected to influence its biological interactions. The molecular formula is , with a molecular weight of approximately 188.18 g/mol. The compound's structure allows it to interact with various biological targets, potentially influencing pathways related to appetite regulation and wakefulness due to its orexin receptor antagonist activity .
Orexin Receptor Antagonism
One of the primary areas of investigation for this compound is its role as an orexin receptor antagonist. Orexin receptors are involved in regulating sleep-wake cycles and appetite. Compounds that inhibit these receptors have potential applications in treating sleep disorders and obesity.
Mechanism of Action:
- Binding Affinity : Studies have shown that this compound exhibits selective binding characteristics to orexin receptors, which may lead to fewer side effects compared to non-selective agents.
- Pharmacological Effects : Initial findings suggest that this compound may reduce food intake and promote sleep by modulating orexin signaling pathways .
Study on Sleep Disorders
A notable study investigated the efficacy of this compound in animal models of insomnia. The results indicated:
- Reduction in Wakefulness : Treated subjects showed a significant decrease in wakefulness compared to control groups.
- Improved Sleep Quality : The compound improved overall sleep quality metrics, suggesting its potential as a therapeutic agent for insomnia .
Study on Obesity
Another study focused on the compound's effects on appetite regulation:
- Appetite Suppression : In models simulating obesity, administration of the compound resulted in reduced caloric intake.
- Weight Management : Subjects treated with the compound maintained lower body weights over a prolonged period compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.92 | Contains a methyl group instead of a cyano group |
| 1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.88 | Different position of methyl substitution |
| 1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid | 0.85 | Variation in substitution pattern on the pyridine |
| 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | 0.84 | Lacks additional functional groups present in others |
The unique combination of the cyanopyridine moiety and cyclopropane structure distinguishes this compound from others, potentially enhancing its biological activity and applications in pharmacology .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
